1-Benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea
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Overview
Description
1-Benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea is a complex organic compound that features a thiourea group linked to a benzyl-substituted imidazolidinone
Preparation Methods
The synthesis of 1-Benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of benzylamine with carbon disulfide and an appropriate aldehyde to form the imidazolidinone ring.
Introduction of the Propyl Linker: The imidazolidinone intermediate is then reacted with a propyl halide to introduce the propyl linker.
Thiourea Formation: Finally, the propyl-substituted imidazolidinone is reacted with benzyl isothiocyanate to form the desired thiourea compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imidazolidinone ring can be reduced under appropriate conditions to form amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products from these reactions include sulfonyl thioureas, amine derivatives, and substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Researchers can use this compound to study the interactions between thiourea derivatives and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The benzyl groups may enhance the compound’s binding affinity to hydrophobic pockets within target proteins.
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea include other thiourea derivatives and benzyl-substituted imidazolidinones. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Some similar compounds include:
Properties
Molecular Formula |
C21H24N4OS2 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea |
InChI |
InChI=1S/C21H24N4OS2/c26-19-18(24-21(28)25(19)15-17-10-5-2-6-11-17)12-7-13-22-20(27)23-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,24,28)(H2,22,23,27) |
InChI Key |
GYLHWHMGIRNPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCCCC2C(=O)N(C(=S)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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